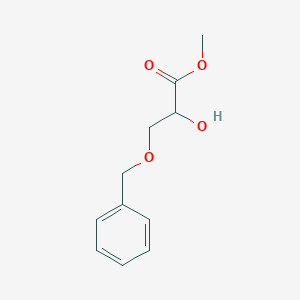
Methyl3-O-Benzyl-D-glycerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-O-Benzyl-D-glycerate is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its solubility in dichloromethane and methanol and is typically stored at -20°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-Benzyl-D-glycerate typically involves the esterification of D-glyceric acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of Methyl 3-O-Benzyl-D-glycerate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities . The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-O-Benzyl-D-glycerate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-O-Benzyl-D-glycerate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3-O-Benzyl-D-glycerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, influencing metabolic pathways and biochemical reactions . Its effects are mediated through the formation of transient intermediates and the modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-O-Benzyl-D-glycerate: Known for its specific applications in proteomics research.
Methyl 3-O-Benzyl-L-glycerate: Similar structure but different stereochemistry, leading to distinct biological activities.
Methyl 3-O-Benzyl-D-glycerol: Lacks the ester functional group, resulting in different chemical reactivity.
Uniqueness
Methyl 3-O-Benzyl-D-glycerate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties . Its solubility in organic solvents and stability under various conditions make it particularly valuable for research applications .
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 |
Clé InChI |
ACBWWWIGOQIBMS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(COCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



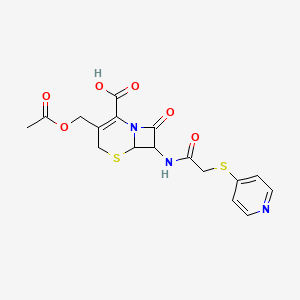
![(3b,12b)-3-[(2-O-b-D-Glucopyranosyl-b-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 6-O-(b-D-glucopyranosyl)-b-D-glucopyranoside](/img/structure/B13393278.png)
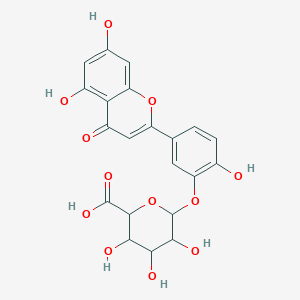
![2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393282.png)
![1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol](/img/structure/B13393293.png)
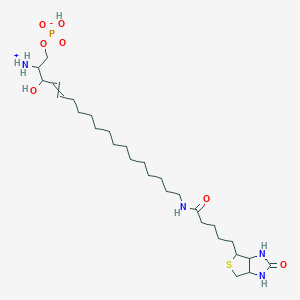
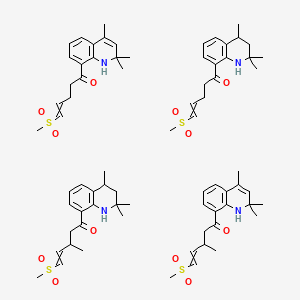
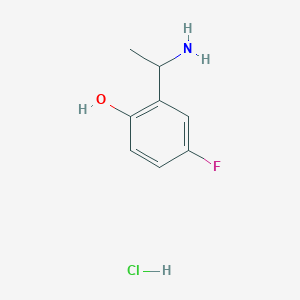
![(R)-2-(4-Isopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)-2-pyridinyl]ethyl]acetamide](/img/structure/B13393319.png)
![2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate](/img/structure/B13393326.png)
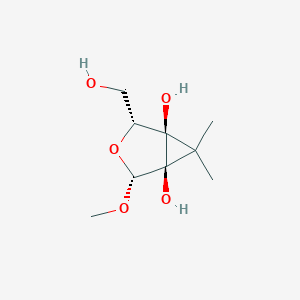
![2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13393338.png)
![4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B13393349.png)
